Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene core functionalized at the 2-position with an ethyl carboxylate group, at the 3-position with a sulfamoyl group linked to a 2,5-dimethylphenyl substituent, and at the 4-position with a 4-methylphenyl group.
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-5-27-22(24)20-21(18(13-28-20)17-10-7-14(2)8-11-17)29(25,26)23-19-12-15(3)6-9-16(19)4/h6-13,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSJOCNECRMVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.
Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent under acidic or basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Sulfamoyl Substituents
Ethyl 3-[(4-Methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophenecarboxylate (CAS 946235-08-1)
- Molecular Formula: C₂₁H₂₁NO₅S₂ (MW: 431.52 g/mol).
- Key Differences : The sulfamoyl group is attached to a 4-methoxyphenyl substituent instead of 2,5-dimethylphenyl.
- This substitution may alter binding affinity in biological systems due to differences in steric bulk and electronic interactions .
Methyl 3-[(2,3-Dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophenecarboxylate (CAS 941978-48-9)
- Molecular Formula: C₂₁H₂₁NO₄S₂ (MW: 415.53 g/mol).
- Key Differences : The sulfamoyl group is linked to a 2,3-dimethylphenyl substituent, and the ester group is methyl rather than ethyl.
- Implications : The positional isomerism of methyl groups (2,3- vs. 2,5-dimethylphenyl) could influence steric hindrance and π-π stacking interactions. The methyl ester may reduce lipophilicity compared to the ethyl ester in the target compound, affecting membrane permeability .
Ethyl 3-[(3,4-Dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophenecarboxylate
- Molecular Formula: C₂₂H₂₃NO₆S₂ (MW: 469.55 g/mol; inferred from ).
- Key Differences : The sulfamoyl group is attached to a 3,4-dimethoxyphenyl substituent.
- Implications : The dimethoxy groups increase electron density and hydrogen-bonding capacity, which could enhance interactions with polar binding pockets in enzymes or receptors. However, this may also reduce metabolic stability due to susceptibility to demethylation .
Analogues with Modified Core Structures or Functional Groups
Ethyl 4-(4-Methoxyphenyl)-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate (CAS 444999-30-8)
- Molecular Formula: C₂₂H₂₁NO₄S₂ (MW: 427.53 g/mol).
- Key Differences : The 3-position substituent is an acetylated phenylsulfanyl group instead of a sulfamoyl moiety.
- Implications: The thioether linkage and acetylated amino group may confer redox activity or metal-binding properties absent in the target compound. This structural variation suggests divergent pharmacological profiles .
Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
- Molecular Formula: C₁₃H₁₄BrNO₄S₂ (MW: 400.34 g/mol; from ).
- Key Differences: A bromine atom and cyano group replace the sulfamoyl and 4-methylphenyl substituents.
- Implications: The electron-withdrawing cyano and bromo groups increase electrophilicity, making this compound more reactive in nucleophilic substitution reactions. Such derivatives are often intermediates in synthesizing heterocyclic pharmaceuticals .
Data Table: Key Structural and Molecular Comparisons
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